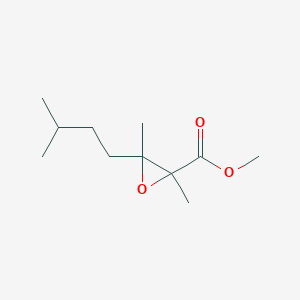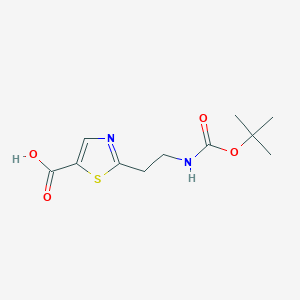
2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid is a compound that features a thiazole ring, an aminoethyl group, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the thiazole ring. One common method includes:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thiazole Ring: The protected aminoethyl group is then reacted with a thiazole precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
科学的研究の応用
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the active amino group, which can then participate in further reactions . The thiazole ring is known for its ability to interact with biological targets, making this compound valuable in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
- 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a Boc-protected aminoethyl group and a thiazole ring. This structure provides both stability during synthesis and reactivity for further functionalization, making it a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-6-7(18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
InChIキー |
UYRZZVWOTWKOFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
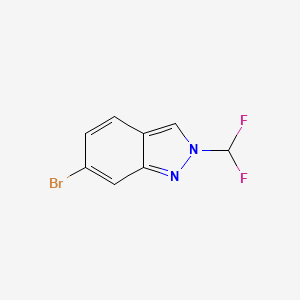
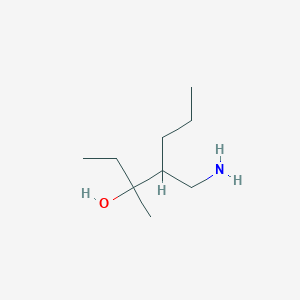
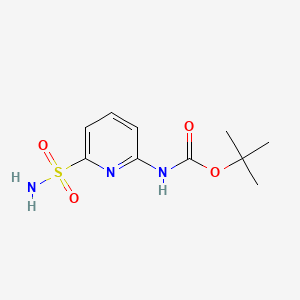
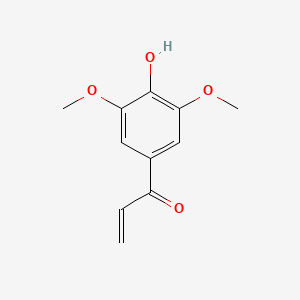

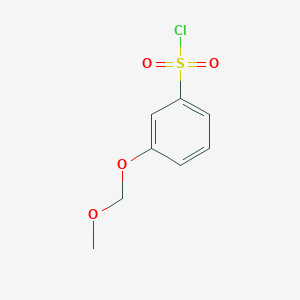

![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
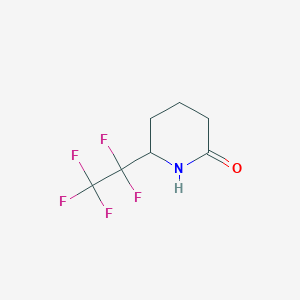
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
